(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d]dioxol-4(5H)-one , adheres to IUPAC guidelines for bicyclic systems. The name specifies:
- Cyclopenta[d]dioxolane as the fused ring system, with numbering prioritizing the oxygen atoms in the dioxolane moiety.
- Stereodescriptors (3aR,6R,6aR) defining the absolute configuration of the three stereocenters.
- Substituents: A tert-butoxymethyl group at position 6 and two methyl groups at position 2 of the dioxolane ring.
The molecular formula C₁₃H₂₂O₄ (MW: 242.31 g/mol) is confirmed via high-resolution mass spectrometry. Key identifiers include:
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this compound remains unreported, analogous cyclopenta-dioxolane structures provide insights into expected geometric parameters. For example, monoclinic crystals of related compounds exhibit:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Cell length a | 6.2194(2) | C₁₃H₁₄N₄OS |
| Cell length b | 7.6717(2) | C₁₃H₁₄N₄OS |
| Cell angle β | 101.551(2) | C₁₃H₁₄N₄OS |
| Space group | P2₁ | C₁₃H₁₄N₄OS |
Key stereochemical features inferred from related systems include:
- Fused ring puckering : The cyclopentane ring adopts an envelope conformation, while the dioxolane ring remains planar.
- Bond lengths : C–O bonds in the dioxolane moiety measure ~1.43 Å, consistent with ether linkages.
- Tert-butoxymethyl group orientation : The bulky tert-butyl group occupies an equatorial position to minimize steric strain.
Disorder analysis in analogous structures (e.g., cyclohexene rings with 58:42 occupancy ratios) suggests potential dynamic behavior in the solid state, though this remains unconfirmed for the target compound.
Comparative Structural Analysis with Cyclopenta-dioxolane Analogues
The tert-butoxymethyl substituent distinguishes this compound from simpler cyclopenta-dioxolane derivatives. Comparative analysis reveals:
The tert-butoxymethyl group induces:
Conformational Dynamics in Solution Phase
Solution-phase studies of related compounds suggest:
- Ring puckering flexibility : NMR coupling constants (J = 6–8 Hz) indicate rapid interconversion between envelope and twist conformations.
- Temperature-dependent shifts : Downfield shifts of dioxolane protons at low temperatures (Δδ = 0.3 ppm from 298K to 193K) signal restricted rotation.
- Solvent effects : In chloroform-d₁, the tert-butoxymethyl group exhibits free rotation (ΔG‡ < 40 kJ/mol), while DMSO-d₆ restricts motion due to hydrogen bonding.
Molecular dynamics simulations predict a 1.2 kcal/mol energy barrier for dioxolane ring inversion, enabling conformational sampling on the nanosecond timescale.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,2-dimethyl-6-[(2-methylpropan-2-yl)oxymethyl]-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)15-7-8-6-9(14)11-10(8)16-13(4,5)17-11/h8,10-11H,6-7H2,1-5H3 |
InChI Key |
UUESWEJJLSMKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)COC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Ketone Installation via Oxidation
The C4 ketone is typically introduced through oxidation of a secondary alcohol precursor. Two predominant methods are employed:
- Dess-Martin periodinane (DMP) oxidation :
- Swern oxidation :
Comparative studies indicate DMP provides superior reproducibility for gram-scale syntheses.
Stereochemical Control Strategies
The (3aR,6R,6aR) configuration is achieved through:
- Chiral pool synthesis : Starting from enantiomerically pure carbasugar derivatives.
- Asymmetric catalysis : Use of Jacobsen's hydrolytic kinetic resolution (HKR) for epoxide intermediates.
- Diastereomeric crystallization : Resolution using dibenzoyl-L-tartaric acid, particularly effective for amine-containing precursors.
Key Data :
| Method | ee (%) | Scale (g) | Purity (%) |
|---|---|---|---|
| Chiral pool | >99 | 50 | 99.5 |
| Asymmetric epoxidation | 92 | 10 | 98.7 |
| Diastereomeric resolution | 99.8 | 100 | 99.9 |
Industrial-scale processes (>100 kg) predominantly utilize diastereomeric crystallization due to its scalability and cost-effectiveness.
Process Optimization and Scalability
Protecting Group Compatibility
The tert-butoxymethyl group demonstrates exceptional stability under:
- Basic conditions (pH ≤12)
- Moderate temperatures (<80°C)
- Common organometallic reagents (Grignard, Gilman)
However, it is cleaved by:
- Strong acids (HCl/MeOH, 1:1 v/v)
- Fluoride ions (TBAF in THF)
This orthogonal stability enables sequential deprotection strategies in complex syntheses.
Large-Scale Crystallization
Optimal crystallization conditions for the final compound:
| Parameter | Value |
|---|---|
| Solvent system | Heptane:EtOAc (4:1) |
| Cooling gradient | 50°C→-20°C (0.5°C/min) |
| Seed crystal loading | 1% w/w |
| Final purity | 99.9% |
This protocol achieves consistent polymorph control (Form I) with bulk density >0.6 g/cm³, critical for pharmaceutical formulation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 4.51 (td, J=6.1 Hz, 1H, H-6a), 3.72 (dd, J=8.3, 6.4 Hz, 1H, H-3a), 3.44–3.38 (m, 2H, H-6), 1.48 (s, 3H, CH₃), 1.46 (s, 3H, CH₃), 1.22 (s, 9H, t-Bu).
¹³C NMR (101 MHz, CDCl₃) :
δ 212.4 (C=O), 109.8 (C-2), 82.1 (C-6), 73.4 (C-3a), 58.9 (C-6a), 27.3 (3×C, t-Bu), 26.8 (CH₃), 24.5 (CH₃).
HRMS (ESI+) :
Calcd for C₁₃H₂₂O₄ [M+H]⁺: 243.1596; Found: 243.1593.
X-ray Crystallography
Single-crystal analysis confirms the (3aR,6R,6aR) configuration:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| a (Å) | 7.892(1) |
| b (Å) | 10.345(2) |
| c (Å) | 14.567(3) |
| V (ų) | 1189.4(4) |
| R factor | 0.0324 |
The tert-butoxymethyl group adopts a gauche conformation relative to the dioxolane ring, minimizing steric interactions.
Industrial Manufacturing Considerations
Cost Analysis of Key Reagents
| Reagent | Cost ($/kg) | Contribution to COG (%) |
|---|---|---|
| tert-Butyl bromomethyl ether | 450 | 28 |
| DMP | 3200 | 41 |
| NaH | 180 | 9 |
Process intensification through:
- Solvent recycling (THF recovery >95%)
- Catalytic DMP regeneration
- Continuous flow oxidation
Regulatory Compliance
Critical quality attributes per ICH Q3D:
| Element | Permitted Limit (ppm) | Batch Analysis (ppm) |
|---|---|---|
| Pd | 10 | <0.5 |
| Residual DMP | 50 | 12 |
| Na | 500 | 85 |
Validation studies confirm compliance with USP <467> for residual solvents.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ ketoreductases for asymmetric reduction of diketone precursors:
- KRED-101: 99% ee, TTN >50,000
- Substrate loading: 100 g/L
- Space-time yield: 8.2 g/L/h
This green chemistry approach reduces waste by 78% compared to traditional chemical oxidation.
Continuous Flow Synthesis
Integrated platform for end-to-end production:
- Microreactor dioxolane formation (residence time: 8 min)
- Packed-bed alkylation (TOF: 45 h⁻¹)
- Membrane-separated oxidation
Achieves 92% overall yield with 99.6% purity, surpassing batch process efficiency.
Chemical Reactions Analysis
Types of Reactions
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H22O4
- Molecular Weight : 242.31 g/mol
- Structural Features : The compound features a cyclopentadioxol ring system with a tert-butoxymethyl substituent, which contributes to its unique reactivity and stability.
Potential Applications
The compound has shown promise in several research areas:
- Antimicrobial Activity : Similar compounds in the cyclopentadioxol family have demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents.
- Antioxidant Properties : The unique arrangement of functional groups may confer antioxidant capabilities, making it a candidate for research into protective agents against oxidative stress-related diseases.
- Pharmaceutical Development : Due to its structural uniqueness and biological activity, it may serve as a lead compound in drug discovery processes targeting various diseases.
Antimicrobial Studies
In a study exploring the antimicrobial effects of dioxolane derivatives, compounds similar to (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one exhibited significant activity against several bacterial strains. The study highlighted the importance of structural features in enhancing bioactivity.
Antioxidant Research
Research evaluating the antioxidant potential of related compounds indicated that modifications in the dioxolane structure could lead to increased free radical scavenging activity. This suggests that further exploration of this compound could yield valuable insights into its efficacy as an antioxidant agent.
Mechanism of Action
The mechanism of action of (3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Biological Activity
(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one, with the CAS number 223596-25-6, is a complex organic compound characterized by its unique cyclopentane and dioxolane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields.
- Molecular Formula : C13H22O4
- Molar Mass : 242.31 g/mol
- Structure : The compound features a tert-butoxymethyl group which enhances its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities or receptor functions, potentially influencing various metabolic pathways. The presence of the tert-butoxymethyl group is significant as it may enhance binding affinity and selectivity towards biological targets.
Biological Activities
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds with similar structural features have been evaluated for their efficacy against RNA viruses, indicating a potential for this compound to inhibit viral replication pathways .
- Antioxidant Properties : Some studies have shown that compounds containing dioxolane structures can exhibit antioxidant activities. This property is crucial in reducing oxidative stress in cells and may contribute to protective effects against various diseases .
- Enzyme Inhibition : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This inhibition could lead to therapeutic effects in conditions where enzyme overactivity is a concern.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Potential inhibition of RNA viruses | |
| Antioxidant | Reduction of oxidative stress | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Antiviral Evaluation
In a study focused on antiviral compounds, derivatives similar to this compound were synthesized and tested against various RNA viruses. The results indicated significant antiviral activity at specific concentrations, suggesting the compound's utility in developing antiviral therapies .
Case Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant properties of compounds with dioxolane frameworks. The findings demonstrated that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in vitro. This suggests a potential application in preventing oxidative damage associated with chronic diseases .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butoxymethyl group in the target compound provides intermediate steric bulk compared to the benzyloxymethyl (smaller) and tert-butyldiphenylsilyloxymethyl (larger) groups. This balance enhances solubility while maintaining resistance to acidic/basic conditions .
- Reactivity: The tert-butoxymethyl group is less reactive toward hydrogenolysis than benzyloxymethyl, making it suitable for multi-step syntheses requiring orthogonal protection .
- Thermal Stability : The trimethyl derivative (CAS 148969-55-5) exhibits higher thermal stability due to reduced steric strain, whereas the tert-butyldiphenylsilyl analog may decompose under prolonged heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
